molecular formula C19H32N5O10P B12328708 carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine

carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine

Cat. No.: B12328708
M. Wt: 521.5 g/mol
InChI Key: KXQYMLSFFBOSQN-NQGNMFAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is a chemical compound known for its role as an antiviral agent. It is an enantiomer of Tenofovir, which is widely used in the treatment of HIV and hepatitis B infections. This compound is a nucleotide analogue that inhibits reverse transcriptase, an enzyme crucial for the replication of these viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves multiple steps. One common method includes the reaction of 6-amino-9H-purine with 1-bromo-2-propanol to form the intermediate compound. This intermediate is then reacted with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The final step involves the reaction with isopropyl dicarbonate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used in the process .

Chemical Reactions Analysis

Types of Reactions

(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of purine N-oxides, while reduction can yield various reduced purine derivatives .

Scientific Research Applications

(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves the inhibition of reverse transcriptase. This enzyme is essential for the replication of HIV and hepatitis B viruses. The compound mimics natural nucleotides and gets incorporated into the viral DNA, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomeric purity enhances its efficacy and reduces potential side effects .

Properties

Molecular Formula

C19H32N5O10P

Molecular Weight

521.5 g/mol

IUPAC Name

carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine

InChI

InChI=1S/C17H28N5O4P.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);2*(H2,2,3,4)/t13?,17-,27?;;/m1../s1

InChI Key

KXQYMLSFFBOSQN-NQGNMFAISA-N

Isomeric SMILES

CC(C)[C@@]1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O

Canonical SMILES

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

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